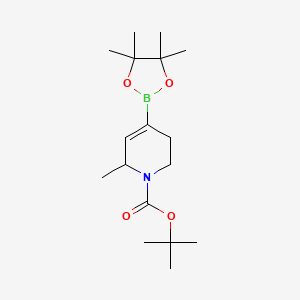

tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Description

tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 286961-14-6) is a boronic ester derivative featuring:

- A dihydropyridine ring with a methyl substituent at position 2.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 3.

- A tert-butyl carbamate protecting group at the nitrogen of the dihydropyridine.

Its molecular formula is C₁₆H₂₈BNO₄ (MW 309.21 g/mol), and it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis .

Properties

Molecular Formula |

C17H30BNO4 |

|---|---|

Molecular Weight |

323.2 g/mol |

IUPAC Name |

tert-butyl 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h11-12H,9-10H2,1-8H3 |

InChI Key |

YPYJUPOKIAKWHW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(CC2)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps. One common method includes the formation of the dihydropyridine ring followed by the introduction of the dioxaborolane group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: The dioxaborolane moiety can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted aromatic and aliphatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: In biological research, it can be used to study the interactions of boron-containing compounds with biological molecules.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and receptor binding studies. The dihydropyridine ring can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Positional Isomers in the Dihydropyridine Series

- tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (CAS 1268816-61-0): Structural Difference: Methyl group at position 3 instead of 2. Molecular Formula: C₁₇H₃₀BNO₄ (MW 323.24 g/mol). Impact: Altered steric hindrance and electronic effects may influence coupling reactivity and regioselectivity in catalytic reactions .

Piperidine and Phenoxymethyl Derivatives

- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate (CAS 1310383-45-9): Structural Difference: Replaces dihydropyridine with a piperidine ring and adds a phenoxymethyl linker. Molecular Formula: C₂₃H₃₆BNO₅ (MW 417.35 g/mol). Impact: Increased hydrophobicity and steric bulk may reduce solubility and alter cross-coupling efficiency compared to the parent compound .

Pyrazole-Based Boronate Esters

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS 877399-31-0):

Suzuki-Miyaura Cross-Coupling

The parent compound participates in palladium-catalyzed couplings with aryl/heteroaryl halides (e.g., 3-(3-bromophenyl)pyridine in ), yielding functionalized dihydropyridines . Comparatively:

Stability and Handling

- Parent Compound : Sensitive to moisture and light; stored in dark, dry conditions (H315/H319/H335 hazards) .

- 3-Methyl Dihydropyridine Analog (CAS 1268816-61-0): Requires cryogenic storage (-20°C), indicating lower thermal stability .

Data Tables

Table 1: Structural and Physical Properties

| Compound (CAS) | Molecular Formula | MW (g/mol) | Storage Conditions | Key Substituents |

|---|---|---|---|---|

| 286961-14-6 (Parent) | C₁₆H₂₈BNO₄ | 309.21 | Dark, dry, room temp | 2-Me dihydropyridine, boronate |

| 1268816-61-0 (3-Me analog) | C₁₇H₃₀BNO₄ | 323.24 | -20°C, inert atmosphere | 3-Me dihydropyridine, boronate |

| 1310383-45-9 (Piperidine analog) | C₂₃H₃₆BNO₅ | 417.35 | Not specified | Piperidine, phenoxymethyl |

Table 2: Hazard Profiles

| Compound (CAS) | Hazard Statements | Precautionary Measures |

|---|---|---|

| 286961-14-6 | H315, H319, H335 | Avoid inhalation, use PPE |

| 1268816-61-0 | Not reported | Cryogenic handling required |

| 877399-31-0 (Pyrazole) | Likely similar to parent | Standard boronate precautions |

Biological Activity

The compound tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 1798791-43-1) is a member of the dihydropyridine family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 347.26 g/mol . It is characterized by the presence of a dioxaborolane moiety which is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H30BNO4 |

| Molecular Weight | 347.26 g/mol |

| CAS Number | 1798791-43-1 |

| Purity | >98% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis

The synthesis of tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine involves several steps including the formation of the dioxaborolane ring and subsequent coupling reactions with dihydropyridine derivatives. Recent methodologies have focused on optimizing yields and minimizing by-products through the use of advanced catalytic techniques.

Antioxidant Activity

Research has indicated that compounds containing dihydropyridine structures exhibit significant antioxidant properties. This activity is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have demonstrated that tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine can reduce oxidative stress in cellular models.

Neuroprotective Effects

Dihydropyridine derivatives have been studied for their neuroprotective effects against neurodegenerative diseases. Experimental models suggest that this compound may enhance neuronal survival and function by modulating calcium ion influx through voltage-gated calcium channels.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Case Studies

- Neuroprotection in Animal Models : A study published in a peer-reviewed journal demonstrated that administration of the compound in rodent models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation.

- Antioxidant Efficacy : In a controlled laboratory setting, tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine was tested against standard antioxidants like Trolox. Results indicated a higher radical scavenging capacity compared to Trolox at equivalent concentrations.

- Antimicrobial Testing : A recent examination involving clinical isolates of Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for aryl- or heteroaryl-bond formation. Key steps include:

- Boc Protection : Introduction of the tert-butyl carbamate (Boc) group to protect the dihydropyridine nitrogen during synthesis .

- Boronation : Use of pinacol borane or bis(pinacolato)diboron under palladium catalysis to install the boronic ester group .

- Purification : Column chromatography (silica gel) or recrystallization to achieve ≥97% purity .

Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DMAP, THF | 85% | |

| Boronation | Pd(dppf)Cl₂, KOAc, Dioxane, 80°C | 72% |

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify the dihydropyridine ring (δ 1.4–2.8 ppm for Boc group, δ 5.6–6.2 ppm for olefinic protons) and boronic ester (quartet for dioxaborolane protons, δ 1.2–1.3 ppm) .

- HRMS : Exact mass confirmation (C₁₆H₂₈BNO₄ requires m/z 309.21) .

- FT-IR : Peaks at ~1740 cm⁻¹ (Boc carbonyl) and ~1350 cm⁻¹ (B-O stretching) .

Q. What are its primary applications in medicinal chemistry research?

- Methodological Answer : The compound serves as a versatile intermediate for:

- Kinase Inhibitors : Boronic esters enable Suzuki couplings to generate heterocyclic scaffolds targeting SGK-1, JAK2, or BTK kinases .

- Calcium Channel Modulators : Dihydropyridine core mimics nifedipine-like structures for cardiovascular drug discovery .

- PROTACs : Boronates facilitate conjugation to E3 ligase ligands for targeted protein degradation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency using this boronic ester?

- Methodological Answer : Key parameters include:

- Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dtbpf) for sterically hindered substrates .

- Solvent Effects : Dioxane/water mixtures (4:1) enhance solubility of hydrophobic intermediates .

- Temperature : 70–100°C balances reaction rate and boronic ester stability .

Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene/EtOH | 80 | 65 | |

| PdCl₂(dtbpf) | Dioxane/H₂O | 100 | 82 |

Q. What strategies mitigate stability challenges during storage and handling?

- Methodological Answer :

- Moisture Sensitivity : Store in amber glass under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronic ester .

- Light Protection : UV exposure degrades the dihydropyridine ring; use foil-wrapped vials .

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition .

Q. How to address regioselectivity conflicts in cross-coupling reactions?

- Methodological Answer : Conflicting regioselectivity arises from competing β-hydride elimination vs. transmetalation. Solutions:

- Directed Metallation : Install directing groups (e.g., pyridine N-oxide) to control coupling sites .

- Steric Maps : Computational modeling (DFT) predicts favorable coupling positions based on substituent bulk .

Q. How can computational modeling predict reactivity in novel reactions?

- Methodological Answer :

Q. How to resolve contradictions in reported catalytic efficiencies across studies?

- Methodological Answer : Discrepancies in yield or selectivity often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.